REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1>CC(O)=O.[Pd]>[CH3:1][N:2]([CH3:10])[CH:3]1[CH2:9][CH2:8][CH:6]([NH2:7])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(N)C=C1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at a temperature of 75°-90° C. under a pressure of 50 bar
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
by the addition of concentrated NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCC(CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |